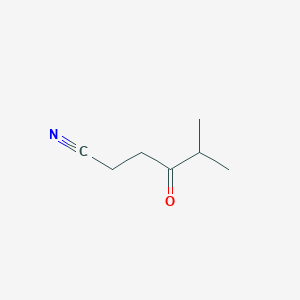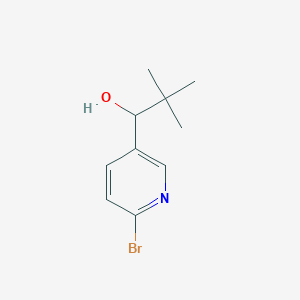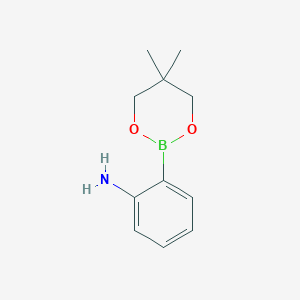
1-Methoxy-3-propylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-3-propylcyclohexane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a methoxy group (-OCH3) and a propyl group (-C3H7) attached to a cyclohexane ring. The molecular formula of this compound is C10H20O.
Preparation Methods
The synthesis of 1-Methoxy-3-propylcyclohexane can be achieved through various methods. One common approach involves the alkylation of cyclohexanol with propyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of 1-propylcyclohexanol. Subsequently, the methoxy group can be introduced through methylation using dimethyl sulfate or methyl iodide under basic conditions.
Industrial production methods may involve catalytic hydrogenation of suitable precursors or the use of advanced techniques such as continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Methoxy-3-propylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or propyl groups, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Methoxy-3-propylcyclohexane has several scientific research applications:
Chemistry: It serves as a model compound for studying reaction mechanisms and kinetics in organic chemistry.
Biology: The compound can be used in biochemical assays to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or analgesic effects, is ongoing.
Industry: It is utilized in the synthesis of specialty chemicals, fragrances, and as an intermediate in the production of other organic compounds.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-propylcyclohexane involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing metabolic pathways. The methoxy and propyl groups play a crucial role in determining the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Methoxy-3-propylcyclohexane can be compared with other similar compounds such as:
- 1-Methoxy-2-propylcyclohexane
- 1-Methoxy-4-propylcyclohexane
- 1-Methoxy-3-ethylcyclohexane
These compounds share structural similarities but differ in the position or type of substituents attached to the cyclohexane ring. The unique arrangement of functional groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications.
Properties
Molecular Formula |
C10H20O |
|---|---|
Molecular Weight |
156.26 g/mol |
IUPAC Name |
1-methoxy-3-propylcyclohexane |
InChI |
InChI=1S/C10H20O/c1-3-5-9-6-4-7-10(8-9)11-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
SZUFDOPQKWBDGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCCC(C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-([1,1'-Biphenyl]-4-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13110057.png)
![5-(ethylamino)-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B13110058.png)
![7-chloro-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13110060.png)







